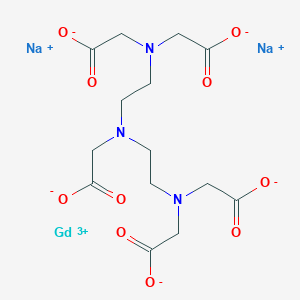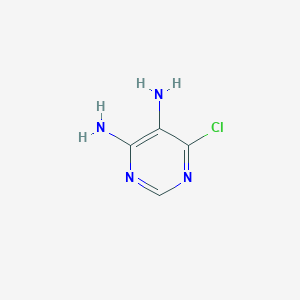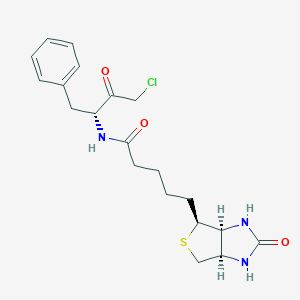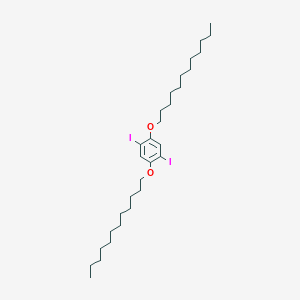
2-(4-Iodobutoxy)tetrahydropyran
Vue d'ensemble
Description
2-(4-Iodobutoxy)tetrahydropyran is a chemical compound that is part of the tetrahydropyran family, a class of organic compounds that contain a six-membered ether ring with five carbon atoms and one oxygen atom. The specific structure of 2-(4-Iodobutoxy)tetrahydropyran includes a tetrahydropyran ring with an iodobutoxy substituent. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the creation of complex molecules with multiple stereocenters.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives often involves the reaction of homoallylic alcohols with aldehydes. One approach, as described in the literature, involves the reaction of homoallylic alcohols with aldehydes in the presence of trifluoroacetic acid (TFA), which after hydrolysis yields 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. This method allows for the creation of three new stereocenters in a single-pot process and can be used to install a variety of functionalized side chains at the C-2 position of the tetrahydropyran ring .
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological activity and their utility in asymmetric synthesis. The stereoselective synthesis methods allow for the control over the configuration of these stereocenters, which is essential for the production of enantiomerically pure compounds. High enantiomeric excess (ee) of greater than 99% has been achieved in the synthesis of tetrahydropyrans, demonstrating the effectiveness of these synthetic approaches .
Chemical Reactions Analysis
Tetrahydropyrans can undergo various chemical reactions, including Prins cyclization, which is a useful method for constructing tetrahydropyran rings. For instance, the reaction of aldehydes with homoallyl alcohols in the presence of TMSI (trimethylsilyl iodide) generated in situ from TMSCl (trimethylsilyl chloride) and NaI (sodium iodide) can produce 4-iodo-tetrahydropyrans. These reactions yield good yields of the iodo pyrans as a mixture of diastereoisomers, which can be separated and characterized .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Iodobutoxy)tetrahydropyran would be influenced by the presence of the iodine atom and the tetrahydropyran ring. Iodine is a heavy atom that can impart significant polarizability to the molecule, potentially affecting its reactivity and interactions with other molecules. The tetrahydropyran ring is a common structural motif in many natural products and pharmaceuticals, and its presence can influence the compound's solubility, boiling point, and stability. The specific physical and chemical properties of 2-(4-Iodobutoxy)tetrahydropyran would need to be determined experimentally, as they are not directly discussed in the provided papers.
Applications De Recherche Scientifique
Synthetic Approaches in Statin Production :
- A study by Časar (2008) discusses a novel synthetic approach to a key precursor of statin side chains. The method involves transforming an iodomethyl tetrahydropyran derivative to an acetate ester derivative, using homogeneous tin catalysis. This approach provides an efficient route for statin synthesis, suitable for industrial use (Časar, 2008).
Methodology in Organic Synthesis :
- Sabitha et al. (2005) describe a TMSI-mediated Prins cyclization process that produces 4-iodo-tetrahydropyrans. This methodology, reported for the first time, extends to the synthesis of compounds like (±)-centrolobine (Sabitha et al., 2005).
- Lee, Kim, and Hong (2009) explored a tandem cross-metathesis/thermal S(N)2' reaction for synthesizing 4-hydroxy-2,6-cis-tetrahydropyrans. This reaction allows for protecting-group-free synthesis of compounds like (+/-)-diospongin A (Lee, Kim, & Hong, 2009).
Biosynthetic Pathways and Enzymatic Processes :
- Go et al. (2021) elucidated the biosynthetic pathway of (-)-sambutoxin, focusing on the enzymatic origin of the tetrahydropyran moiety. This study provides insights into the structural diversity and biological activities of 4-hydroxy-2-pyridone alkaloids (Go et al., 2021).
Drug Discovery and Molecular Design :
- Singh et al. (2009) designed chiral tetrahydropyrans and synthesized them as potential inhibitors of COX-1 and COX-2 enzymes. Their study highlights the versatility of tetrahydropyrans in medicinal chemistry (Singh et al., 2009).
- Nortcliffe et al. (2017) focused on the synthesis of functionalized tetrahydropyran scaffolds, demonstrating their potential in drug discovery. They highlight the adaptability of the 4-hydroxytetrahydropyran scaffold for various chemical modifications (Nortcliffe et al., 2017).
Mécanisme D'action
Target of Action
Tetrahydropyran (thp) derivatives are known to interact with various targets in the body . They can offer oxygen as a hydrogen bond acceptor, gaining an additional point of contact with the target .
Mode of Action
Thp derivatives are known to modulate the pka of drugs and improve their absorption, distribution, metabolism, and excretion (adme) profiles . They can provide an additional point of contact with the target by offering oxygen as a hydrogen bond acceptor .
Biochemical Pathways
Thp derivatives are known to be involved in various biochemical processes .
Pharmacokinetics
THP derivatives, such as 2-(4-Iodobutoxy)tetrahydropyran, have been employed to modulate the pKa of drugs and improve their ADME profiles . They are known to have lower lipophilicity compared to their cyclohexyl counterparts, which may improve a drug’s absorption, distribution, metabolism, and excretion .
Result of Action
Thp derivatives are known to have various effects on cellular processes .
Action Environment
The action of thp derivatives can be influenced by various factors .
Safety and Hazards
Orientations Futures
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring . This suggests that the study and synthesis of tetrahydropyrans, including 2-(4-Iodobutoxy)tetrahydropyran, will continue to be a significant area of research in the future.
Propriétés
IUPAC Name |
2-(4-iodobutoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOMTZFCNDDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455542 | |
| Record name | 2-(4-iodobutoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobutoxy)tetrahydropyran | |
CAS RN |
41049-30-3 | |
| Record name | 2-(4-iodobutoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

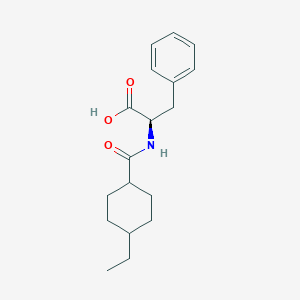

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
